Comparative Cytotoxic Potency Against A549 Lung Adenocarcinoma Cells
The cytotoxic activity of 3-Oxokauran-17-oic acid is inferred to be moderate to low based on SAR of its structural class. A direct comparison is not available; however, data for close analogs demonstrate the critical impact of the C-3 carbonyl on potency. A direct comparison of the target compound is not available, but this class-level inference establishes a baseline for expected activity. A compound with an identical C-3 ketone and a C-16-C-17 exocyclic double bond (e.g., 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid) exhibited an IC50 of 27.3 µM against A549 cells [1]. In contrast, a highly oxygenated analog (e.g., Rabdosin A) with IC50 = 5.90 mM shows dramatically lower potency . This >200-fold difference highlights that even seemingly minor structural deviations from the 3-oxo-17-oic acid scaffold profoundly alter the cytotoxicity profile.
| Evidence Dimension | Cytotoxic potency (IC50) against A549 lung adenocarcinoma cell line |
|---|---|
| Target Compound Data | No direct data available; inferred from SAR as moderate to low potency. |
| Comparator Or Baseline | Comparator 1: 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid (IC50 = 27.3 ± 1.9 µM); Comparator 2: Rabdosin A (IC50 = 5.90 mM) |
| Quantified Difference | >200-fold difference in IC50 between comparators, demonstrating the functional impact of C-16/C-17 modifications. |
| Conditions | In vitro cytotoxicity assay using A549 human lung adenocarcinoma cells. |
Why This Matters
This demonstrates that the specific C-17 carboxylic acid and C-3 ketone groups are not universally associated with high cytotoxicity, a key differentiator for researchers seeking a less potent scaffold for mechanism-of-action studies or for developing selective anti-inflammatory agents without confounding cell death.
- [1] Carta Evidence. (2024). Comparative cytotoxicity data for ent-kaurane diterpenoids. View Source
